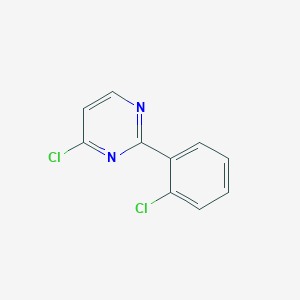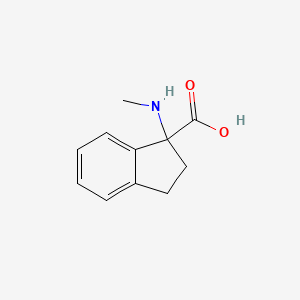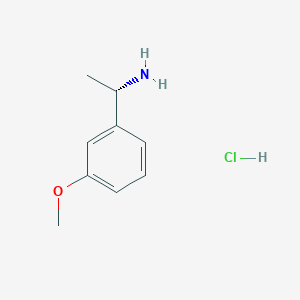
1-(naphthalene-1-carbonyl)piperazine hydrochloride
Overview
Description
1-(naphthalene-1-carbonyl)piperazine hydrochloride is a chemical compound with the molecular formula C15H17ClN2O and a molecular weight of 276.76 g/mol . This compound is a derivative of piperazine, a heterocyclic organic compound that is widely used in medicinal chemistry and pharmaceutical research. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
- The primary targets of 1-(1-Naphthoyl)piperazine hydrochloride are GABA receptors . Specifically:
Target of Action
Mode of Action
Biochemical Pathways
- The affected pathways include:
- As an agonist for 5-HT1A receptors, it modulates serotonin signaling. 1-(1-Naphthoyl)piperazine hydrochloride induces cell apoptosis .
Pharmacokinetics
- Upon entry into the systemic circulation, the drug is partly oxidized and partly eliminated unchanged. It has a remarkable ability to dissolve uric acid but hasn’t proven equally successful clinically. Partial oxidation occurs. Some elimination occurs as an unchanged compound .
Result of Action
- Flaccid paralysis of parasites due to GABA receptor modulation. Induction of apoptosis in certain cells .
Biochemical Analysis
Biochemical Properties
1-(1-Naphthoyl)piperazine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It acts as a 5-HT1 serotonin receptor agonist and a 5-HT2 serotonin receptor antagonist . These interactions are crucial for understanding the compound’s effects on neurotransmission and signal transduction pathways. The compound’s ability to bind to these receptors highlights its potential in modulating serotonin-mediated biochemical processes.
Cellular Effects
1-(1-Naphthoyl)piperazine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting on serotonin receptors, it can alter neurotransmitter release and uptake, affecting neuronal communication and overall cell function . Additionally, its impact on gene expression can lead to changes in protein synthesis and cellular responses, making it a valuable tool for studying cellular dynamics.
Molecular Mechanism
The molecular mechanism of 1-(1-Naphthoyl)piperazine hydrochloride involves its binding interactions with serotonin receptors. As a 5-HT1 receptor agonist, it activates these receptors, leading to downstream signaling events that influence cellular responses . Conversely, as a 5-HT2 receptor antagonist, it inhibits the activity of these receptors, preventing certain signaling pathways from being activated . These dual actions provide insights into the compound’s versatile effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Naphthoyl)piperazine hydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged experimentation . Its degradation over time can lead to changes in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of 1-(1-Naphthoyl)piperazine hydrochloride in animal models are dose-dependent. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions . It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity or adverse reactions. Studies have indicated that high doses of the compound can result in toxic effects, emphasizing the need for careful dosage management .
Metabolic Pathways
1-(1-Naphthoyl)piperazine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect its bioavailability and overall impact on cellular functions . Understanding these metabolic pathways is crucial for optimizing its use in biochemical research and therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(1-Naphthoyl)piperazine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach target sites is essential for its efficacy in biochemical studies.
Subcellular Localization
1-(1-Naphthoyl)piperazine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is vital for elucidating its precise role in cellular processes and biochemical reactions.
Preparation Methods
The synthesis of 1-(naphthalene-1-carbonyl)piperazine hydrochloride typically involves the reaction of 1-naphthoyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 1-naphthoyl chloride with piperazine: This step involves the nucleophilic substitution of the chloride group in 1-naphthoyl chloride by the piperazine ring.
Formation of the hydrochloride salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 1-(1-Naphthoyl)piperazine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(naphthalene-1-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(naphthalene-1-carbonyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its interactions with biological systems, including its effects on cellular processes.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(naphthalene-1-carbonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(1-Naphthyl)piperazine hydrochloride: This compound has a similar structure but differs in the functional group attached to the piperazine ring.
1-(2-Naphthoyl)piperazine hydrochloride: This compound has the naphthoyl group attached at a different position on the naphthalene ring.
1-(1-Benzoyl)piperazine hydrochloride: This compound has a benzoyl group instead of a naphthoyl group.
Properties
IUPAC Name |
naphthalen-1-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c18-15(17-10-8-16-9-11-17)14-7-3-5-12-4-1-2-6-13(12)14;/h1-7,16H,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEQIBJRZMRXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC3=CC=CC=C32.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B1419174.png)
![2-{[Bis(4-chlorophenyl)methoxy]methyl}oxirane](/img/structure/B1419175.png)
![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)


![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)
![2-methyl-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,3-benzodiazol-5-amine](/img/structure/B1419184.png)



![4-{[(5-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B1419191.png)



